
MFCD22988916
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CEP-6331, también conocido como 2-Isopropoxi-12-(2-hidroxietil)-13,14-dihidronaftol[2,1-a]pirrolo[3,4-c]carbazol-5-ona, es un compuesto que ha demostrado un potencial significativo en la investigación científica, particularmente en el campo de la inhibición de quinasas. Es un inhibidor selectivo de la quinasa de linaje mixto 1 y la quinasa de linaje mixto 3, que participan en diversos procesos celulares.
Métodos De Preparación
La síntesis de CEP-6331 implica la optimización del andamiaje de dihidronaftil [3,4-a]pirrolo [3,4-c]carbazol-5-ona. La ruta sintética incluye la modificación de las posiciones R2 y R12 para mejorar la selectividad y la potencia. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del compuesto deseado. Los métodos de producción industrial probablemente implicarían escalar estas reacciones en condiciones controladas para garantizar la consistencia y la pureza .
Análisis De Reacciones Químicas
CEP-6331 experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y agentes de sustitución como los haluros de alquilo. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados .
Aplicaciones Científicas De Investigación
CEP-6331 ha sido ampliamente estudiado por sus aplicaciones en la investigación científica. Se utiliza principalmente como un inhibidor selectivo de la quinasa de linaje mixto 1 y la quinasa de linaje mixto 3. Estas quinasas participan en diversos procesos celulares, incluyendo la transducción de señales, la diferenciación celular y la apoptosis. La inhibición de estas quinasas tiene implicaciones terapéuticas potenciales en enfermedades como el cáncer, los trastornos neurodegenerativos y las afecciones inflamatorias. CEP-6331 ha demostrado eficacia en modelos preclínicos de la enfermedad de Parkinson, demostrando su potencial como agente terapéutico .
Mecanismo De Acción
El mecanismo de acción de CEP-6331 implica la inhibición de la quinasa de linaje mixto 1 y la quinasa de linaje mixto 3. Estas quinasas desempeñan un papel crucial en la activación de las vías de señalización que regulan los procesos celulares. Al inhibir estas quinasas, CEP-6331 interrumpe las vías de señalización, lo que lleva a la supresión de la proliferación celular y la inducción de la apoptosis. Los objetivos moleculares de CEP-6331 incluyen los sitios activos de la quinasa de linaje mixto 1 y la quinasa de linaje mixto 3, donde se une y evita su activación .
Comparación Con Compuestos Similares
CEP-6331 es único en su selectividad para la quinasa de linaje mixto 1 y la quinasa de linaje mixto 3. Los compuestos similares incluyen CEP-5104 y CEP-1347, que también se dirigen a las quinasas de linaje mixto pero con diferentes perfiles de selectividad. CEP-5104 y CEP-6331 han mostrado una selectividad mayor de 30 a 100 veces para la quinasa de linaje mixto 1 y la quinasa de linaje mixto 3 sobre otras quinasas relacionadas, como la quinasa de linaje mixto 2 y la quinasa de cremallera de leucina dual. Esta selectividad hace que CEP-6331 sea una herramienta valiosa para estudiar las funciones específicas de la quinasa de linaje mixto 1 y la quinasa de linaje mixto 3 en diversas enfermedades .
Propiedades
Fórmula molecular |
C27H26N2O3 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-20-propan-2-yloxy-3,13-diazahexacyclo[14.8.0.02,10.04,9.011,15.017,22]tetracosa-1(16),2(10),4,6,8,11(15),17(22),18,20-nonaen-14-one |
InChI |
InChI=1S/C27H26N2O3/c1-15(2)32-17-8-10-18-16(13-17)7-9-20-23(18)25-21(14-28-27(25)31)24-19-5-3-4-6-22(19)29(11-12-30)26(20)24/h3-6,8,10,13,15,30H,7,9,11-12,14H2,1-2H3,(H,28,31) |
Clave InChI |
HSWWFIPPMAFLPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC2=C(C=C1)C3=C(CC2)C4=C(C5=C3C(=O)NC5)C6=CC=CC=C6N4CCO |
Sinónimos |
2-isopropoxy-12-(2-hydroxyethyl)-13,14-dihydronaphthol(2,1-a)pyrrolo(3,4-c)carbazole-5-one CEP 6331 CEP-6331 CEP6331 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Fluorophenyl)-4-methoxy-3-(pyridin-4-YL)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B1244499.png)
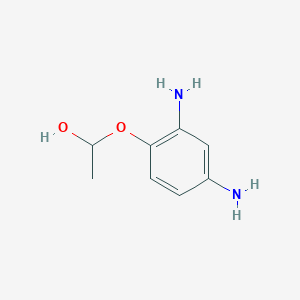

![[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1244504.png)
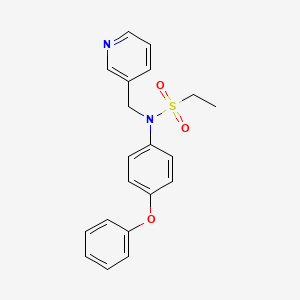
![1,2-Di[chloro(2-chlorophenyl)methylidene]hydrazine](/img/structure/B1244508.png)
![4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid](/img/structure/B1244510.png)
![[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-25-hydroxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3(25),4,6(24),13(23),16,18-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate](/img/structure/B1244513.png)

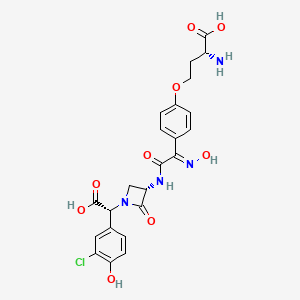
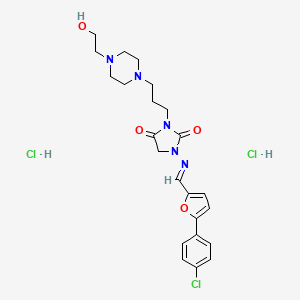

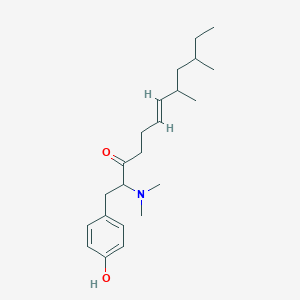
![4-hydroxy-7-(1-hydroxy-2-(methylamino)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1244521.png)
